molecular formula C11H19N5O3S B1208977 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide CAS No. 140687-51-0

4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B1208977
CAS RN: 140687-51-0
M. Wt: 301.37 g/mol
InChI Key: XDTHNROWHAAVPJ-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide, also known as 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide, is a useful research compound. Its molecular formula is C11H19N5O3S and its molecular weight is 301.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

140687-51-0

Product Name

4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide

Molecular Formula

C11H19N5O3S

Molecular Weight

301.37 g/mol

IUPAC Name

4-[2-(hydroxymethyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C11H19N5O3S/c1-14(2)20(18,19)16-7-5-15(6-8-16)11-3-4-12-10(9-17)13-11/h3-4,17H,5-9H2,1-2H3

InChI Key

XDTHNROWHAAVPJ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)CO

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)CO

Other CAS RN

140687-51-0

synonyms

2-hydroxymethyl-4-(4-(N,N-dimethylaminosulfonyl)-1-piperazino)pyrimidine
4-(4-(N,N-dimethyl-sulfamoyl) piperazino)-2-hydroxymethylpyrimidine
CP 166572
CP-166,572
CP-166572
CP166,572
SDI-2 cpd
WAY 135706
WAY-135706

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.0 g (35 mmol) of 4-[4-(N,N-dimethylsulfamoyl)piperazino]-2-methyloxymethylpyrimidine (Example 1) are dissolved in 45 ml of dry methylene chloride. Between 0° C. and +5° C., 13.2 g (52.5 mmol) of boron tribromide dissolved in 25 ml of methylene chloride are slowly added dropwise under argon. The mixture is stirred for a further 1.5 h while cooling in ice and is hydrolyzed with cold 2 N sodium hydroxide solution. The organic phase is separated off, and the aqueous phase is extracted 3 times more with methylene chloride. The combined organic phases are washed with saturated ammonium chloride solution, water and saturated sodium chloride solution and dried over sodium sulfate and the solvent is removed in vacuo. Crystallization of the residue in butyl acetate results in 7.60 g of solid product of melting point 148°-149° C.
Name
4-[4-(N,N-dimethylsulfamoyl)piperazino]-2-methyloxymethylpyrimidine
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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